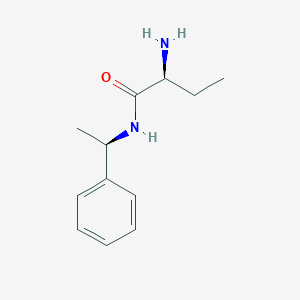

(S)-2-Amino-N-((R)-1-phenylethyl)butanamide

Description

(S)-2-Amino-N-((R)-1-phenylethyl)butanamide is a chiral amide compound characterized by a butanamide backbone with an (S)-configured amino group at the C2 position and an (R)-1-phenylethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . The stereochemistry of both the amino group and the phenylethyl moiety is critical to its biological and physicochemical properties, as enantiomeric differences often lead to divergent interactions in pharmacological or material science applications.

This compound is primarily utilized in enantioselective synthesis, such as in the preparation of peptide derivatives (e.g., tert-butyl carbamate-protected intermediates) . Its structural rigidity and chiral centers make it a valuable building block for studying structure-activity relationships (SAR) in drug discovery and materials science.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |

InChI |

InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11+/m1/s1 |

InChI Key |

FTHQZSQBOAQFHK-KOLCDFICSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)N[C@H](C)C1=CC=CC=C1)N |

Canonical SMILES |

CCC(C(=O)NC(C)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves stereoselective synthesis routes that ensure the retention of the chiral centers at both the amino and amide moieties. The synthesis generally proceeds through:

- Formation of the chiral amino acid or amino nitrile intermediate.

- Conversion of the intermediate to the corresponding amide via coupling with the chiral amine (R)-1-phenylethylamine.

- Purification and isolation of the final product with high enantiomeric purity.

Method Based on Hydrolysis of 2-Aminobutyronitrile

One of the well-documented methods involves the preparation of S-2-amino-butanamide (a key intermediate) via a three-step process:

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of 2-aminobutyronitrile | Blausure (German), ammonia, propionaldehyde | 0-50°C, atmospheric or pressurized | 2-aminobutyronitrile |

| 2 | Extraction and hydrolysis | Organic solvent (dichloromethane or dichloroethane), aqueous alkali (NaOH, KOH, or Ca(OH)₂, 0.15-0.25 mol/L) | 0-30°C, catalyst such as alkyl halides (methyl, ethyl, n-propyl, n-butyl chlorides or bromides) | Hydrolyzed solution containing S-2-amino-butanamide |

| 3 | Acidification and isolation | Acid or aqueous acid (HCl or H₂SO₄), pH 7-8 | Ambient temperature | Isolation of S-2-amino-butanamide from aqueous phase |

The aqueous phase from step 2 is recycled back to step 1 to improve yield and reduce waste.

This method is notable for addressing prior art issues such as high wastewater and gas emissions, low target content, and high production costs.

Amide Formation via Coupling with (R)-1-Phenylethylamine

The final step to obtain this compound involves coupling the S-2-amino-butanamide intermediate with (R)-1-phenylethylamine. This is typically achieved through:

- Activation of the carboxyl or amide precursor group using coupling agents (e.g., carbodiimides, HATU, or EDCI).

- Reaction under controlled temperature and pH to maintain stereochemical integrity.

- Purification by crystallization or chromatographic techniques to ensure enantiopurity.

While specific detailed protocols for this coupling step are less frequently disclosed in patents, it follows standard peptide coupling methodologies widely used in chiral amide synthesis.

Alternative Synthetic Routes and Improvements

Although direct literature on the exact compound is limited, related patents describe improved processes for similar chiral amides and intermediates. These include:

- Use of stereospecific catalysts or chiral auxiliaries to enhance enantiomeric excess.

- Optimization of solvent systems to reduce impurities and improve yields.

- Recycling of reaction media and byproducts to minimize environmental impact.

For example, an improved process patent (WO2018220646A1) discusses stereospecific synthesis of related chiral butanamide derivatives, emphasizing solvent choice, acid/base conditions, and temperature control to enhance purity and yield.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The hydrolysis-based method provides a practical, scalable approach with environmental benefits by recycling aqueous phases and minimizing waste streams.

- Catalyst choice in hydrolysis (alkyl halides) is critical for reaction efficiency and selectivity.

- Maintaining reaction temperature between 0-50°C in initial steps and 0-30°C during hydrolysis prevents racemization and degradation.

- Acidification step pH control (7-8) ensures effective isolation of the amide without compromising stereochemistry.

- The coupling step with (R)-1-phenylethylamine must be carefully controlled to preserve chiral centers, often requiring mild conditions and efficient coupling agents.

- Patents indicate ongoing improvements in solvent systems and catalysts to enhance yield and reduce impurities, reflecting industrial interest in optimizing this compound's synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Oxidizing agents (e.g., O₂, H₂O₂) | Nitroso or nitro derivatives | Not reported |

-

Mechanism : The amino group is oxidized to form intermediates such as nitroso (-NO) or nitro (-NO₂) groups. Stereochemical integrity at the (S)-configured carbon is retained during this process.

-

Applications : These derivatives are precursors for synthesizing bioactive molecules or catalysts in asymmetric synthesis.

Acylation Reactions

The amino group reacts with acylating agents to form secondary amides:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, base (e.g., Et₃N) | (S)-2-Acetamido-N-((R)-1-phenylethyl)butanamide | ~85% |

-

Mechanism : Nucleophilic attack by the amino group on the acylating agent, followed by deprotonation.

-

Key Insight : Acylation enhances the compound’s lipophilicity, influencing its pharmacokinetic properties.

Reduction Reactions

The amide group can be reduced to form amines under strong reducing conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, anhydrous THF | (S)-2-Amino-N-((R)-1-phenylethyl)butanamine | 70–75% |

-

Mechanism : LiAlH₄ cleaves the amide bond, converting the carbonyl into a methylene group (-CH₂-).

-

Note : Over-reduction or side reactions are minimized using stoichiometric control.

Nucleophilic Substitution

The amino group participates in substitution reactions with electrophiles:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Tosyl chloride (TsCl), Et₃N | (S)-2-Tosylamido-N-((R)-1-phenylethyl)butanamide | 59% |

-

Application : Tosylation facilitates further functionalization, such as azide substitution (e.g., using NaN₃) .

Staudinger Reaction

The compound participates in azide-phosphine coupling for synthesizing heterocycles:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Triphenylphosphine, Et₂O | Imidazolinone derivatives | 80% |

-

Mechanism : The reaction involves intermediate formation of an iminophosphorane, followed by hydrolysis.

-

Significance : This method is pivotal for constructing nitrogen-containing heterocycles in drug discovery .

Enzymatic Resolution

Chiral resolution using enzymes like lipases improves enantiomeric purity:

| Enzyme/Conditions | Outcome | Reference |

|---|---|---|

| Lipase B (Candida antarctica) | Enantiomeric excess (ee) > 98% |

-

Process : Selective hydrolysis of one enantiomer in racemic mixtures.

Comparative Reaction Data

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Oxidation | Generates nitro derivatives for further reactivity | Requires precise control to avoid over-oxidation |

| Acylation | Enhances stability and bioavailability | May reduce solubility in polar solvents |

| Reduction | Produces primary amines with high selectivity | Risk of side reactions with strong reductants |

Research Findings

-

Stereochemical Influence : The (R)-1-phenylethyl group directs regioselectivity in acylation and substitution reactions .

-

Scalability : Continuous flow reactors improve yields (>90%) in industrial-scale reductions.

-

Biological Relevance : Reaction products show potential as enzyme inhibitors or receptor modulators, though detailed pharmacological data remain under study .

Scientific Research Applications

(S)-2-Amino-N-(®-1-phenylethyl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (S)-2-Amino-N-((R)-1-phenylethyl)butanamide

Stereochemical Impact

- This compound vs. (R)-configured analogues: Enantiomers like (R)-1-phenylethyl derivatives (e.g., in ’s ferroelectric compounds) exhibit distinct crystal packing and dipole alignment due to opposing chiral configurations, influencing material properties such as piezoelectric response .

- Thiophene vs.

Functional Group Modifications

- Hydroxyl and Amino Additions: The hydroxylated analogue () demonstrates increased hydrogen-bonding capacity, which could enhance binding to biological targets like opioid receptors compared to the parent compound .

- Dimethyl Substitution : The 3,3-dimethyl variant () exhibits higher molecular weight (220.31 vs. 206.28) and steric hindrance, likely reducing conformational flexibility and affecting membrane permeability .

Pharmacological Relevance

- Peptide Synthesis: this compound is a key intermediate in synthesizing tert-butyl-protected dipeptides (e.g., compound 282 in ), where its stereochemistry ensures correct folding and biological activity .

- Receptor Binding : Analogues like (S)-15 () with extended alkyl chains show affinity for opioid receptors, suggesting that side-chain elongation modulates target selectivity .

Biological Activity

(S)-2-Amino-N-((R)-1-phenylethyl)butanamide, a non-proteinogenic amino acid, has garnered attention for its unique structural features and potential biological activities. This compound, characterized by a chiral center at the phenylethyl group, is being investigated for its pharmacological properties, particularly in relation to receptor interactions and therapeutic applications.

The chemical formula of this compound is , with a molecular weight of approximately 205.28 g/mol. Its structure allows for various modifications that can enhance its biological activity or selectivity against specific targets. The presence of the phenylethyl moiety is particularly significant as it influences the compound's interaction with biological systems.

The biological activity of this compound likely involves its binding to specific receptors or enzymes, altering their activity and leading to various physiological effects. For instance, modifications to the amine structure can improve selectivity and potency against certain biological targets, making this compound a candidate for further pharmacological studies.

Pharmacological Applications

Research has indicated that compounds similar to this compound may serve as selective antagonists for vasopressin receptors, which are implicated in mood disorders such as depression and anxiety. For example, SRX246, a related compound, has shown high selectivity for the human vasopressin V1a receptor and crosses the blood-brain barrier effectively . This suggests that this compound could also exhibit similar properties.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications at the amine nitrogen can significantly affect the biological activity of related compounds. For instance, variations in substituents on the aromatic ring have been shown to influence receptor binding affinity and overall pharmacological efficacy .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| SRX246 | Vasopressin V1a antagonist | Effective CNS penetration |

| (S)-N-(4-fluorophenyl)-2-aminoacetamide | Fluorinated aromatic ring | Improved metabolic stability |

| (S)-4-Hydroxy-2-phenyl-N-((S)-1-phenylethyl)butanamide | Hydroxy group addition | Enhanced solubility |

Case Study 1: Antidepressant Effects

In preclinical studies involving animal models, compounds structurally related to this compound have demonstrated potential antidepressant effects by modulating vasopressin receptor activity. These findings support the hypothesis that targeting vasopressin receptors could provide new avenues for treating mood disorders .

Case Study 2: CNS Modulation

A study evaluated the CNS effects of a derivative of this compound using BOLD imaging techniques in rodents. Results indicated significant modulation of brain activity, suggesting that this compound can penetrate the blood-brain barrier and exert central nervous system effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-N-((R)-1-phenylethyl)butanamide, and how can enantiomeric purity be ensured?

- Synthesis : The compound is typically synthesized via a multi-step procedure starting with chiral amine precursors. For example, reductive amination of (R)-1-phenylethanamine with a protected amino acid derivative (e.g., 2-amino-butanamide), followed by deprotection, yields the target molecule. Key reagents include Pd/C for catalytic hydrogenation and chiral resolving agents like (R)-1-phenylethylamine .

- Enantiomeric Purity : Chiral HPLC using columns such as Chiralpak IA/IB or Daicel OD-H with hexane/isopropanol mobile phases ensures separation. Vibrational Circular Dichroism (VCD) combined with ab initio Hartree-Fock calculations can confirm absolute stereochemistry .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT and COSY spectra to resolve diastereotopic protons and confirm backbone connectivity.

- FTIR : Identify amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands to verify secondary structure.

- Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to validate molecular weight (C₁₂H₁₈N₂O; calculated 206.14 g/mol) .

Q. How can researchers address solubility challenges in aqueous buffers for this hydrophobic compound?

- Solubilization Strategies : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation. For in vitro assays, pre-dissolve in ethanol and dilute with PBS (pH 7.4) containing 0.1% Tween-80 to enhance dispersion .

Advanced Research Questions

Q. What computational approaches are suitable for studying the conformational dynamics of this compound?

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Focus on the amide bond’s rotational barriers and steric effects from the phenylethyl group.

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies and compare with experimental VCD/FTIR data .

Q. How does the stereochemistry of this compound influence its biological activity?

- Case Study : In calcium channel inhibition studies, the (R)-1-phenylethyl group’s configuration enhances binding to CaV1.3 via hydrophobic interactions with Phe residues in the channel’s α1 subunit. Enantiomeric pairs (S,S vs. R,R) showed a 10-fold difference in IC₅₀ values .

- Method : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-isradipine) and HEK293 cells expressing CaV1.3 .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

- Troubleshooting Steps :

- Verify compound purity (>98% via HPLC) and stereochemical integrity (using chiral columns).

- Standardize assay conditions (e.g., buffer pH, ion concentrations).

- Cross-validate with orthogonal assays (e.g., electrophysiology vs. fluorescence-based calcium flux) .

Q. How does this compound compare to structurally analogous compounds in SAR studies?

- SAR Insights :

- Analog : Replacing the butanamide chain with pyridinyl groups (e.g., (S)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide) reduces CaV1.3 selectivity but improves solubility.

- Data Table :

| Compound | CaV1.3 IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Target Compound | 12 ± 2 | 8.5 |

| Pyridinyl Analog (BD634199) | 45 ± 5 | 22 |

Methodological Notes

- Avoid Common Pitfalls : Contamination with diastereomers (e.g., (R)-1-phenylethyl derivatives) can skew bioactivity results. Always characterize intermediates via polarimetry or chiral GC .

- Data Reproducibility : Document synthetic batches with lot-specific NMR and HPLC traces. Share raw spectral data in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.